

Application Notes and Protocols: BPR1J-097 in MOLM-13 Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). [1][2] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] The MOLM-13 cell line, established from a patient with AML, harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, making it a valuable in vitro and in vivo model for studying FLT3-driven AML and for evaluating the efficacy of targeted inhibitors like **BPR1J-097**.[2][3] This document provides detailed application notes and protocols for utilizing the **BPR1J-097** MOLM-13 xenograft model in preclinical research.

In Vitro Efficacy of BPR1J-097

BPR1J-097 demonstrates potent inhibitory activity against FLT3 kinase and the proliferation of FLT3-driven AML cell lines.

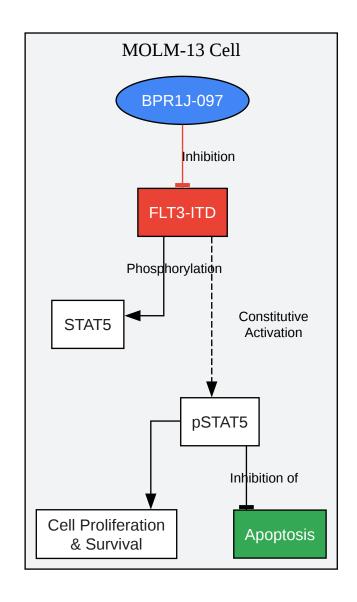


Parameter	Cell Line	Value	Reference
FLT3 Kinase Activity	-	1 - 10 nM	[1][2]
Growth Inhibition GC50	MOLM-13	21 ± 7 nM	[1][2]
Growth Inhibition GC50	MV4-11	46 ± 14 nM	[1][2]

Signaling Pathway Inhibition

BPR1J-097 exerts its anti-leukemic effect by inhibiting the FLT3 signaling pathway. This leads to the suppression of downstream signaling molecules, such as Signal Transducer and Activator of Transcription 5 (STAT5), which are crucial for the proliferation and survival of leukemia cells.[1][2] Inhibition of this pathway by **BPR1J-097** ultimately triggers apoptosis in FLT3-driven AML cells.[1][2]





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Caption: **BPR1J-097** inhibits FLT3-ITD, leading to reduced STAT5 phosphorylation and apoptosis.

MOLM-13 Xenograft Model Protocol

This protocol outlines the establishment and use of the MOLM-13 subcutaneous xenograft model to evaluate the in vivo efficacy of **BPR1J-097**.

Cell Culture and Preparation

• Cell Line: MOLM-13 (human acute myeloid leukemia).



- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Cell Harvesting: Prior to implantation, harvest MOLM-13 cells during the logarithmic growth phase.
- Cell Viability: Ensure cell viability is greater than 90% using a trypan blue exclusion assay.
- Cell Suspension: Resuspend the cells in a sterile solution, such as a mixture of Matrigel and serum-free media, at the desired concentration.[3]

Xenograft Implantation

- Animal Model: Use immunodeficient mice, such as athymic nude or NOD/SCID mice, aged
 6-8 weeks.
- Implantation Site: Subcutaneously inject the prepared MOLM-13 cell suspension into the flank of each mouse.
- Injection Volume and Cell Number: The typical injection volume is 100-200 μ L, containing 1 x 10^6 to 5 x 10^6 MOLM-13 cells.[3]

Tumor Growth Monitoring and Drug Administration

- Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
- Treatment Initiation: Begin treatment when tumors reach a palpable size, typically around 100-200 mm³.[4]
- Drug Formulation: Prepare **BPR1J-097** in a suitable vehicle for administration.
- Administration Route and Dosing: Administer BPR1J-097 intravenously (i.v.). A clear dose-dependent anti-tumor effect has been observed with doses of 10 mg/kg and 25 mg/kg.[4]



- Dosing Schedule: A typical dosing schedule involves daily injections for a specified number of cycles. For example, two cycles of daily administration.[4]
- Control Group: Include a control group of mice that receives the vehicle only.

Endpoint and Data Analysis

- Primary Endpoint: The primary endpoint is typically tumor growth inhibition.
- Tumor Regression: In some cases, significant tumor regression may be observed.
- Data Presentation: Plot the mean tumor volume ± SEM for each treatment group over time.
- Statistical Analysis: Perform statistical analysis to determine the significance of the antitumor effects compared to the control group.

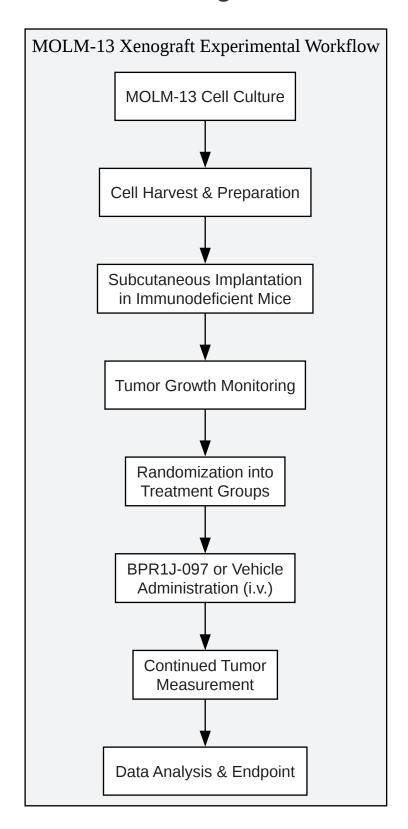
In Vivo Efficacy of BPR1J-097 in MOLM-13 Xenograft Model

BPR1J-097 has demonstrated significant, dose-dependent anti-tumor activity in the MOLM-13 xenograft model.[1][4]

Treatment Group	Dose	Route	Outcome	Reference
BPR1J-097	10 mg/kg	i.v.	Dose-dependent anti-tumor effect	[4]
BPR1J-097	25 mg/kg	i.v.	Tumor growth cessation and significant tumor shrinkage, even in large tumors (>2000 mm³)	[2][4]
Vehicle Control	-	i.v.	Continued tumor growth	[4]



Experimental Workflow Diagram



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Caption: Workflow for evaluating **BPR1J-097** efficacy in the MOLM-13 xenograft model.

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